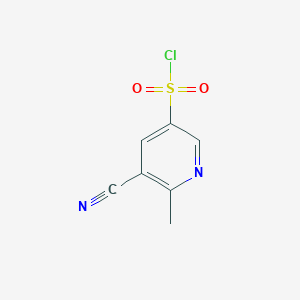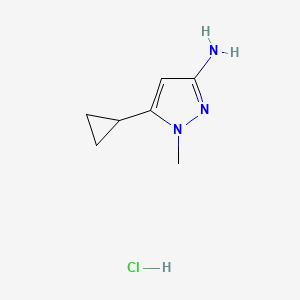![molecular formula C7H15ClN2O2 B1382881 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride CAS No. 1803605-42-6](/img/structure/B1382881.png)
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride
Overview
Description
“1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1803605-42-6 . It has a molecular weight of 194.66 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “1-(3-(aminomethyl)azetidin-1-yl)-2-methoxyethan-1-one hydrochloride” and its InChI code is "1S/C7H14N2O2.ClH/c1-11-5-7(10)9-3-6(2-8)4-9;/h6H,2-5,8H2,1H3;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C . It has a molecular weight of 194.66 .Scientific Research Applications
Synthesis and Structural Analysis
Building Blocks for Compound Synthesis : Azetidin-2-ones, like the one , are used as building blocks to create various compounds, such as aminopropanes and aziridines. This is exemplified in the work of (Dao Thi et al., 2018) where they synthesized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones and transformed them into different chemical structures.
Antiviral Agents Synthesis : Enantiomerically pure synthesis of azetidin-1-yl nucleosides has been demonstrated for potential antiviral applications, as detailed in the research by (Nishiyama et al., 1995).
Biochemical and Medicinal Applications
Antitumor Agents : Azetidin-2-ones have been explored for their potential in antiproliferative activities. For example, (Greene et al., 2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative properties against breast cancer cells.
Antibacterial and Antifungal Agents : The synthesis and evaluation of azetidin-2-ones as potential antibacterial agents have been extensively studied. For instance, (Mohite & Bhaskar, 2011) and (Halve, Bhadauria, & Dubey, 2007) demonstrated the significant antimicrobial activities of various azetidin-2-one derivatives.
Chemical and Physical Characterization
Spectroscopic Analysis : Detailed spectroscopic characterization of azetidin-2-ones, including their structural confirmation through various spectroscopic techniques, is an important aspect of their scientific study, as discussed by (Singh & Pheko, 2008).
Process Optimization in Synthesis : Optimizing the synthesis process of azetidin-2-ones for industrial applications is a crucial aspect of research. For example, (Reddy et al., 2011) highlighted an optimized process for the preparation of an important intermediate, 1-Benzylazetidin-3-ol.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
properties
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-5-7(10)9-3-6(2-8)4-9;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXFIBCIRETLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride | |
CAS RN |
1803605-42-6 | |
| Record name | Ethanone, 1-[3-(aminomethyl)-1-azetidinyl]-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803605-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)


![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)


